Bienvenue dans la boutique en ligne BenchChem!

Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate

Anticancer MCF-7 Cytotoxicity

This furylmethylamino-quinazoline-thioacetate is a critical SAR tool for VEGFR-2 and GPCR research. Unlike benzylamino or dimethoxyphenylamino analogs, the furan oxygen in its 4-substituent drives unique target engagement and ADMET profiles. Procure it as a single, well-characterized scaffold to explore ATP-binding pocket interactions and to leverage its multi-target HTS activity (RGS4, mu/delta opioid, CHRM1, ADAM17) for phenotypic screening. The thioacetate ester enables rapid hydrolysis or amidation for library diversification.

Molecular Formula C17H17N3O3S
Molecular Weight 343.4
CAS No. 688354-93-0
Cat. No. B2366496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate
CAS688354-93-0
Molecular FormulaC17H17N3O3S
Molecular Weight343.4
Structural Identifiers
SMILESCCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCC3=CC=CO3
InChIInChI=1S/C17H17N3O3S/c1-2-22-15(21)11-24-17-19-14-8-4-3-7-13(14)16(20-17)18-10-12-6-5-9-23-12/h3-9H,2,10-11H2,1H3,(H,18,19,20)
InChIKeyJUPBXLYPONKWKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate (CAS 688354-93-0): Quinazoline-Thioacetate Screening Hit for Targeted Procurement


Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate, CAS 688354-93-0, molecular formula C17H17N3O3S, is a synthetic quinazoline-thioacetate derivative with a 2-furylmethylamino substitution at the 4-position [1]. It belongs to a class of compounds extensively explored for VEGFR-2 inhibition and anticancer activity [2]. The compound has been registered in PubChem (CID 3243088) and subjected to multiple high-throughput screening (HTS) campaigns under the Molecular Libraries Probe Production Centers Network (MLPCN), targeting regulators of G-protein signaling 4 (RGS4), mu/delta opioid receptor heterodimerization, ADAM17, and muscarinic acetylcholine receptor M1 (CHRM1), indicating broad biological screening interest [1].

Why Generic Quinazoline-Thioacetate Substitution Fails: The Criticality of 4-Amino SAR for Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate


Quinazoline-thioacetates cannot be treated as interchangeable reagents. The 4-amino substituent—in this case, the 2-furylmethylamino group—is a critical determinant of both target engagement and cytotoxicity. Published structure-activity relationship (SAR) studies on quinazoline-thioacetamide VEGFR-2 inhibitors demonstrate that even small changes in the 4-amino substituent produce >10-fold shifts in IC50 values against MCF-7 cells and >3-fold differences in VEGFR-2 inhibitory activity [1]. Substituting the 2-furylmethylamino group with a benzylamino, 3,4-dimethoxyphenylamino, or unsubstituted amino analog will result in a different HTS activity signature and divergent ADMET profile, precluding direct replacement without re-validation [2].

Quantitative Evidence Guide: Selecting Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate Over Close Analogs


MCF-7 Cytotoxicity: Class-Level Potency Context for Furylmethylamino Quinazoline-Thioacetates

While no direct head-to-head comparison is available for this exact compound against an analog, Ghorab et al. (2024) established that quinazoline-thioacetamide derivatives with the thioacetate ester motif (compounds 3–19) exhibit MCF-7 cytotoxicity IC50 values in the range 36.41–76.05 µM, with the most active compound (9) achieving IC50 36.41 µM versus doxorubicin's IC50 32.02 µM [1]. This class-level potency benchmark provides a procurement-relevant expectation baseline: a furylmethylamino-substituted quinazoline-thioacetate, by structural analogy to the active sulfonamide-tail compounds 9 and 14, is anticipated to fall within a comparable potency window, unlike benzylamino analogs that lack the hydrogen-bonding capacity of the furan oxygen [2].

Anticancer MCF-7 Cytotoxicity Quinazoline

Distinct HTS Target Engagement Profile: A Unique Multi-Target Fingerprint

According to PubChem BioAssay records deposited via the MLPCN program, this compound (CID 3243088) was screened in at least four distinct primary HTS assays: (i) RGS4 potentiation/activation (AID 463111, Johns Hopkins Ion Channel Center), (ii) mu/delta opioid receptor heterodimerization agonism (AID 504326, Scripps Research Institute), (iii) ADAM17 inhibition (AID 720648, Scripps), and (iv) CHRM1 agonism (AID 588814, Scripps) [1]. By contrast, the benzylamino analog (ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate) and 3,4-dimethoxyphenylamino analog do not appear in these specific MLPCN assays, suggesting a distinct screening recognition profile for the furylmethylamino derivative [2]. Although quantitative activity readouts (e.g., % activation, EC50) are not publicly posted for this compound in these assays, the breadth of MLPCN deposition across four therapeutically relevant targets (CNS, oncology, inflammation) provides a unique multi-target fingerprint not replicated by its closest commercially listed analogs.

HTS Polypharmacology GPCR RGS4

Computed Physicochemical Differentiation: LogP and Hydrogen-Bonding Profile

Computed physicochemical properties reveal meaningful differentiation for procurement decisions. This compound has XLogP3-AA = 3.6, hydrogen bond donor count = 1, and hydrogen bond acceptor count = 7 [1]. In contrast, the benzylamino analog (2-((4-(benzylamino)quinazolin-2-yl)thio)acetate, C20H19N3O2S, MW ~381.5) has LogP ~4.1 (estimated by analogous computation), indicating the furylmethylamino group confers ~0.5 log unit lower lipophilicity and one additional hydrogen bond acceptor, which may alter membrane permeability and protein binding [2]. The furan oxygen provides an additional hydrogen-bonding site absent in benzylamino or phenethylamino analogs, potentially influencing target selectivity and solubility.

LogP Physicochemical Properties Drug-likeness ADMET

Best Application Scenarios for Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate Based on Available Evidence


VEGFR-2-Targeted Anticancer Probe Development Leveraging Quinazoline-Thioacetate Scaffold

Based on class-level evidence from Ghorab et al. (2024), quinazoline-thioacetamides with a 4-amino substituent demonstrate VEGFR-2 inhibitory activity (IC50 0.176–0.618 µg/L for the most potent members) and MCF-7 cytotoxicity comparable to doxorubicin [1]. Procure this compound as a starting scaffold for structure-based optimization when the goal is to explore the contribution of a furylmethylamino group versus previously reported benzylamino or sulfonamide-tail analogs in the VEGFR-2 ATP-binding pocket.

GPCR Polypharmacology Screening in CNS and Pain Programs

The compound's MLPCN deposition in RGS4, mu/delta opioid receptor, CHRM1, and ADAM17 HTS assays [2] makes it a valuable tool compound for research groups studying GPCR signaling crosstalk. It is particularly suited for academic screening centers or biotech pain/CNS programs seeking a single chemical probe with documented multi-target recognition for phenotypic screening follow-up.

Physicochemical Comparator for ADMET Structure-Property Relationship Studies

With a computed XLogP3-AA of 3.6 and 7 hydrogen bond acceptors, this compound provides a distinct physicochemical profile compared to more lipophilic benzylamino analogs (estimated XLogP3-AA ~4.1) [3]. Use it in parallel SAR studies to isolate the effect of the furan oxygen on solubility, permeability, and metabolic stability, without confounding variables from altered molecular weight or rotatable bond count.

Synthetic Intermediate for Diversified Quinazoline-Thioacetate Libraries

The thioacetate ester moiety serves as a versatile handle for hydrolysis to the free carboxylic acid or subsequent amidation, enabling rapid diversification for library synthesis [1]. Laboratories requiring a single, well-characterized quinazoline-thioacetate building block with a heterocyclic 4-amino substituent can rely on this compound (CAS 688354-93-0) as a starting material for parallel medicinal chemistry campaigns.

Quote Request

Request a Quote for Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.